Home > Products > Screening Compounds P34045 > Mcl-1/bcl-2-IN-2
Mcl-1/bcl-2-IN-2 - 2163793-44-8

Mcl-1/bcl-2-IN-2

Catalog Number: EVT-2610499
CAS Number: 2163793-44-8
Molecular Formula: C20H15BrN2O2S
Molecular Weight: 427.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mcl-1/bcl-2-IN-2 is a small molecule inhibitor specifically targeting the anti-apoptotic protein Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) family. This compound has garnered attention due to its potential role in cancer therapy, particularly in overcoming resistance to other Bcl-2 inhibitors, such as venetoclax. Mcl-1 plays a crucial role in cell survival and proliferation, making it a significant target in the treatment of various malignancies.

Source

The compound Mcl-1/bcl-2-IN-2 has been identified through virtual screening and biological evaluations aimed at discovering new inhibitors of anti-apoptotic Bcl-2 family proteins. Machine learning techniques were employed to predict and quantify the biological activity of small molecules, leading to the identification of Mcl-1/bcl-2-IN-2 as a promising candidate .

Classification

Mcl-1/bcl-2-IN-2 is classified as a small molecule inhibitor and is categorized under anti-cancer agents due to its mechanism of action that promotes apoptosis in cancer cells by inhibiting Mcl-1. It is part of a broader class of compounds known as BH3 mimetics, which mimic the pro-apoptotic proteins that bind to and inhibit anti-apoptotic Bcl-2 family members.

Synthesis Analysis

Methods

The synthesis of Mcl-1/bcl-2-IN-2 typically involves several organic chemistry techniques including:

  1. Reagents: Specific reagents are chosen based on their ability to facilitate the formation of the desired molecular structure.
  2. Reaction Conditions: Controlled temperature and pressure conditions are maintained throughout the synthesis process to optimize yield and purity.
  3. Purification Techniques: After synthesis, purification methods such as chromatography may be employed to isolate the compound from by-products and unreacted materials.

Technical Details

The synthetic pathway often includes multiple steps involving coupling reactions, functional group modifications, and possibly cyclization processes to achieve the final structure of Mcl-1/bcl-2-IN-2. Precise conditions such as solvent choice, reaction time, and catalyst use are critical for successful synthesis.

Molecular Structure Analysis

Structure

The molecular structure of Mcl-1/bcl-2-IN-2 is characterized by specific functional groups that enable its interaction with the Mcl-1 protein. The compound's structure can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Data

Structural data indicate that Mcl-1/bcl-2-IN-2 contains key moieties that facilitate binding to the hydrophobic groove of Mcl-1, inhibiting its function effectively. The binding affinity and specificity can be quantified through various assays such as surface plasmon resonance (SPR) or fluorescence polarization assays.

Chemical Reactions Analysis

Reactions

Mcl-1/bcl-2-IN-2 undergoes specific chemical reactions that are essential for its activity:

  1. Binding Reaction: The primary reaction involves the binding of Mcl-1/bcl-2-IN-2 to the hydrophobic groove of Mcl-1, which prevents its interaction with pro-apoptotic proteins.
  2. Conformational Change: This binding induces conformational changes in Mcl-1 that lead to its functional inhibition.

Technical Details

Kinetic studies often utilize methods such as SPR to analyze the binding kinetics and thermodynamics associated with Mcl-1/bcl-2-IN-2. Parameters like dissociation constants (Kd) can provide insight into the strength of the interaction between the inhibitor and its target.

Mechanism of Action

Process

Mcl-1/bcl-2-IN-2 exerts its effects by mimicking pro-apoptotic BH3-only proteins that bind to Mcl-1. This action leads to:

  1. Inhibition of Anti-apoptotic Function: By occupying the binding site on Mcl-1, it prevents this protein from sequestering pro-apoptotic factors.
  2. Promotion of Apoptosis: The resultant increase in free pro-apoptotic proteins triggers apoptotic signaling pathways within cancer cells.

Data

Studies have shown that treatment with Mcl-1/bcl-2-IN-2 leads to increased apoptosis in various cancer cell lines, suggesting effective modulation of cell survival pathways .

Physical and Chemical Properties Analysis

Physical Properties

Mcl-1/bcl-2-IN-2 is typically characterized by:

  1. Molecular Weight: Specific molecular weight values can be determined using mass spectrometry.
  2. Solubility: Solubility profiles are important for determining formulation strategies in drug development.

Chemical Properties

Chemical properties include stability under physiological conditions, pH sensitivity, and reactivity with biological targets. These properties are critical for assessing the compound's viability as a therapeutic agent.

Applications

Scientific Uses

Mcl-1/bcl-2-IN-2 has significant applications in cancer research:

  1. Cancer Therapy: It is being explored as a potential therapeutic agent for various cancers where Mcl-1 plays a pivotal role in tumor survival.
  2. Combination Therapies: Research indicates that combining Mcl-1 inhibitors with other therapies may enhance treatment efficacy, particularly in resistant cancer types .
Introduction to BCL-2 Family Proteins and Apoptotic Dysregulation in Disease

Role of Anti-Apoptotic BCL-2 Proteins (BCL-2, Myeloid Cell Leukemia-1) in Oncogenesis

Anti-apoptotic B-cell lymphoma-2 (BCL-2) family proteins, including BCL-2 itself and Myeloid Cell Leukemia-1 (MCL-1), function as critical guardians of mitochondrial outer membrane integrity, preventing the initiation of intrinsic apoptosis. These proteins achieve this by sequestering pro-apoptotic BCL-2 homology domain 3 (BH3)-only proteins (e.g., BCL-2-associated X protein, BCL-2 antagonist/killer) and preventing their activation of pore-forming effector proteins BCL-2-associated X protein and BCL-2 antagonist/killer. Structurally, they possess conserved BH1-BH4 domains that form a hydrophobic groove enabling interactions with the α-helical BH3 domains of pro-apoptotic family members [1] [7].

In cancer, dysregulated overexpression of BCL-2 and Myeloid Cell Leukemia-1 is a frequent oncogenic mechanism enabling tumor cells to evade programmed cell death. Genomic amplification of the Myeloid Cell Leukemia-1 gene (chromosome 1q21) occurs across diverse malignancies, including lung, breast, and hematological cancers [2] [5]. Similarly, chromosomal translocations involving BCL-2 (e.g., t(14;18) drive its overexpression in lymphomas. This overexpression creates an anti-apoptotic shield, allowing cancer cells to withstand cellular stresses (e.g., DNA damage, oncogene activation) and conferring resistance to conventional chemotherapies. Myeloid Cell Leukemia-1 is particularly implicated in sustaining tumor cell survival due to its rapid turnover and inducibility by survival signals [5] [8].

Table 1: Key Anti-Apoptotic BCL-2 Family Proteins in Cancer

ProteinGene LocusMolecular WeightPrimary Cancers with OverexpressionMechanism of Oncogenic Dysregulation
BCL-218q21.3326 kDaFollicular lymphoma, CLL, otherst(14;18) translocation, gene amplification
Myeloid Cell Leukemia-11q21.237-42 kDa (isoforms)Multiple myeloma, AML, lung, breastGene amplification, increased transcription, stabilized isoforms
BCL-xL20q11.2130 kDaSolid tumors, hematopoietic malignanciesAlternative splicing, transcriptional upregulation

Rationale for Dual Inhibition of BCL-2 and Myeloid Cell Leukemia-1 in Cancer Therapy

Targeting individual anti-apoptotic BCL-2 proteins often yields limited clinical efficacy due to functional redundancy and compensatory upregulation within the family. Cancer cells exploit this redundancy; inhibition of BCL-2 can trigger compensatory overexpression and dependency on Myeloid Cell Leukemia-1, and vice versa [3] [6]. Furthermore, many tumors exhibit co-overexpression of both proteins, creating a synergistic pro-survival effect.

Dual inhibition of BCL-2 and Myeloid Cell Leukemia-1 addresses these resistance mechanisms by simultaneously disabling both guardians. This strategy lowers the apoptotic threshold more effectively than single-agent targeting, particularly in malignancies with high intrinsic redundancy. Preclinical evidence demonstrates that co-inhibition induces profound mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, even in models resistant to single BH3 mimetics [3] [6] [10]. Tumors with complex dependencies, such as those driven by Myc oncogenes or harboring p53 mutations, often show heightened sensitivity to dual inhibition due to their inherent reliance on multiple anti-apoptotic partners for survival [5].

Emergence of BCL-2 Homology Domain 3 Mimetics as Targeted Apoptosis-Inducing Agents

BCL-2 Homology Domain 3 mimetics represent a class of targeted small molecules designed to mimic the structure and function of native BH3-only proteins. These compounds bind with high affinity to the hydrophobic grooves of anti-apoptotic BCL-2 family proteins, thereby displacing sequestered pro-apoptotic proteins (e.g., BCL-2-associated X protein, BCL-2 antagonist/killer) and/or preventing them from neutralizing activated BH3-only proteins [3] [6]. This displacement triggers mitochondrial outer membrane permeabilization, apoptosome formation, and caspase cascade activation.

First-generation BH3 mimetics like navitoclax targeted BCL-2, BCL-xL, and BCL-2-like protein 2, but encountered dose-limiting thrombocytopenia due to BCL-xL inhibition in platelets. Second-generation agents like venetoclax (BCL-2-selective) demonstrated efficacy in chronic lymphocytic leukemia but showed limited activity against solid tumors, often due to Myeloid Cell Leukemia-1 upregulation [6] [9]. This highlighted the need for agents targeting Myeloid Cell Leukemia-1 or multiple anti-apoptotic proteins.

Table 2: Evolution of BCL-2 Homology Domain 3 Mimetics

GenerationRepresentative AgentsPrimary TargetsStrengthsLimitations
FirstNavitoclaxBCL-2, BCL-xL, BCL-2-like protein 2Broad anti-apoptotic inhibitionDose-limiting thrombocytopenia (BCL-xL inhibition)
SecondVenetoclaxBCL-2High potency/specificity for BCL-2; FDA-approved for CLL/AMLLimited efficacy in solid tumors; Myeloid Cell Leukemia-1-mediated resistance
SecondS63845/A-1210477Myeloid Cell Leukemia-1Preclinical efficacy in Myeloid Cell Leukemia-1-dependent modelsPotential cardiac toxicity; narrow therapeutic window
EmergingMCL-1/BCL-2-IN-2BCL-2 & Myeloid Cell Leukemia-1Overcomes compensatory mechanisms; targets dual dependenciesComplex pharmacokinetics; ongoing preclinical evaluation

Dual BCL-2/Myeloid Cell Leukemia-1 inhibitors like MCL-1/BCL-2-IN-2 represent the next frontier, designed to overcome compensatory resistance by co-targeting these critical survival proteins [3] [10]. Their development leverages advanced structural biology insights into the distinct but complementary binding pockets of BCL-2 and Myeloid Cell Leukemia-1 [1] [3].

Properties

CAS Number

2163793-44-8

Product Name

Mcl-1/bcl-2-IN-2

IUPAC Name

2-(2-aminoethyl)-6-(4-bromophenyl)sulfanylbenzo[de]isoquinoline-1,3-dione

Molecular Formula

C20H15BrN2O2S

Molecular Weight

427.32

InChI

InChI=1S/C20H15BrN2O2S/c21-12-4-6-13(7-5-12)26-17-9-8-16-18-14(17)2-1-3-15(18)19(24)23(11-10-22)20(16)25/h1-9H,10-11,22H2

InChI Key

LPOALFWTLPKKNW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)SC4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.